molecular formula C9H10N2OS2 B2762190 2-(Isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol CAS No. 339105-63-4

2-(Isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol

Cat. No.: B2762190
CAS No.: 339105-63-4
M. Wt: 226.31
InChI Key: LVJKNCGAXLDSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with an isopropylsulfanyl group at the 2-position and a hydroxyl group at the 4-position.

Safety and Hazards

  • MSDS : The Material Safety Data Sheet (MSDS) provides detailed safety information .

Mechanism of Action

The mechanism of action of 2-(Isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(Isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol can be compared with other thieno[3,2-d]pyrimidine derivatives:

Properties

IUPAC Name

2-propan-2-ylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS2/c1-5(2)14-9-10-6-3-4-13-7(6)8(12)11-9/h3-5H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJKNCGAXLDSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(=O)N1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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